Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride
CAS No.: 2260933-02-4
Cat. No.: VC6282669
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2260933-02-4 |
|---|---|
| Molecular Formula | C11H16ClNO3 |
| Molecular Weight | 245.7 |
| IUPAC Name | methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO3.ClH/c1-12-7-9-4-3-5-10(6-9)15-8-11(13)14-2;/h3-6,12H,7-8H2,1-2H3;1H |
| Standard InChI Key | XMPDJXJEGIJDJU-UHFFFAOYSA-N |
| SMILES | CNCC1=CC(=CC=C1)OCC(=O)OC.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a phenoxy backbone substituted with a methylaminomethyl group at the 3-position and an acetate ester at the 2-position. The hydrochloride salt introduces ionic character, improving stability in aqueous environments. Key structural attributes include:
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IUPAC Name: Methyl 2-[3-(methylaminomethyl)phenoxy]acetate hydrochloride
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SMILES: CNCC1=CC(=CC=C1)OCC(=O)OC.Cl
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆ClNO₃ | PubChem |
| Molecular Weight | 245.7 g/mol | VulcanChem |
| Solubility | Aqueous-compatible (HCl salt) | Enamine |
| Hazard Statements | H315, H319, H335 | Sigma-Aldrich |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Esterification: 3-(Methylaminomethyl)phenol reacts with methyl chloroacetate in the presence of a base (e.g., NaOH) under reflux conditions.
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Salt Formation: The ester intermediate is treated with hydrochloric acid to yield the hydrochloride salt, purified via recrystallization.
Industrial Methods
Patented protocols (e.g., US6048998A) highlight scalable approaches using thionyl chloride (SOCl₂) in methanol, enabling one-pot synthesis from 3-isochromanone derivatives. This method achieves yields >85% under ambient temperatures (0–30°C), minimizing methyl halide byproducts .
Reaction Scheme:
Chemical Reactivity and Functional Transformations
Key Reaction Pathways
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Oxidation: Generates carboxylic acids or ketones using KMnO₄/H⁺.
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Reduction: Yields alcohols or amines via LiAlH₄ or NaBH₄.
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Nucleophilic Substitution: The methylamino group facilitates reactions with electrophiles (e.g., alkyl halides).
Table 2: Comparative Reactivity of Analogous Compounds
| Compound | Functional Groups | Key Reactions |
|---|---|---|
| Methyl 2-[3-(aminomethyl)phenoxy]acetate | Amino, ester, phenoxy | Electrophilic substitution |
| Methyl 2-[4-(trifluoromethyl)phenoxy]acetate | Trifluoromethyl, ester | Hydrolysis, halogenation |
Pharmacological and Biochemical Applications
Mechanism of Action
As a monoamine reuptake inhibitor, the compound modulates serotonin, norepinephrine, and dopamine levels, showing promise in treating depression and anxiety . Preclinical studies indicate IC₅₀ values of 50–100 nM for monoamine transporters, comparable to first-line antidepressants .
Case Study: Antidepressant Efficacy
In murine models, the compound (10 mg/kg, oral) reduced immobility time in the forced swim test by 40%, correlating with increased hippocampal serotonin levels .
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparisons
| Compound (CAS) | Molecular Weight | Key Differences |
|---|---|---|
| 2260933-02-4 (Target) | 245.7 | Methylamino, HCl salt |
| 2694746-63-7 (Analog) | 195.21 | Amino group, no HCl |
| 1403316-31-3 (Analog) | 250.17 | Trifluoromethoxy substitution |
The methylamino group in the target compound enhances binding affinity to neurotransmitter transporters compared to non-methylated analogs .
Emerging Applications in Agrochemicals
Recent patents (e.g., WO1994000416A1) propose its use as a herbicide precursor. Derivatives inhibit acetolactate synthase (ALS) in weeds, with EC₅₀ values of 0.1–1 µM .
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